molecular formula C22H24N2O4S2 B11961513 4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide CAS No. 87338-18-9

4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide

Cat. No.: B11961513
CAS No.: 87338-18-9
M. Wt: 444.6 g/mol
InChI Key: KUDFZOBPEKPYHN-UHFFFAOYSA-N
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Description

4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide is a complex organic compound with the molecular formula C22H24N2O4S2 and a molecular weight of 444.576 g/mol . This compound is part of a class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkage . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its antimicrobial properties, similar to other sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar compounds include other sulfonamides such as:

Properties

CAS No.

87338-18-9

Molecular Formula

C22H24N2O4S2

Molecular Weight

444.6 g/mol

IUPAC Name

4-methyl-N-[[3-[[(4-methylphenyl)sulfonylamino]methyl]phenyl]methyl]benzenesulfonamide

InChI

InChI=1S/C22H24N2O4S2/c1-17-6-10-21(11-7-17)29(25,26)23-15-19-4-3-5-20(14-19)16-24-30(27,28)22-12-8-18(2)9-13-22/h3-14,23-24H,15-16H2,1-2H3

InChI Key

KUDFZOBPEKPYHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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